molecular formula C20H30O2 B1196305 3-Hydroxy-1-methylideneandrostan-17-one

3-Hydroxy-1-methylideneandrostan-17-one

Cat. No.: B1196305
M. Wt: 302.5 g/mol
InChI Key: YSEVFKWFUGTGAQ-UHTBABGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-1-methylideneandrostan-17-one is a synthetic steroid derivative based on the androstane backbone (C₁₉H₃₀O₂). Its structure features:

  • A hydroxyl group (-OH) at position 2.
  • A methylidene group (=CH₂) at position 1.
  • A ketone group (=O) at position 17.

This compound is structurally related to endogenous androgens but differs in substituent positioning, which may influence its pharmacological profile, including metabolic stability, receptor binding affinity, and anabolic-to-androgenic activity ratios.

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1-methylidene-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-2H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h13-17,21H,1,4-11H2,2-3H3/t13?,14?,15-,16-,17-,19-,20-/m0/s1

InChI Key

YSEVFKWFUGTGAQ-UHTBABGTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(C(=C)CC(C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C(=C)CC(C4)O)C

Synonyms

3 alpha-hydroxy-1-methylene-5 alpha-androstan-17-one
3-HMAN
3-hydroxy-1-methyleneandrostan-17-one

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of key structural analogs (Table 1), supported by evidence from literature and regulatory sources:

Table 1: Structural and Pharmacological Comparison

Compound Name Key Structural Features Biological Activity/Regulatory Status References
3-Hydroxy-1-methylideneandrostan-17-one 3-OH, 1-methylidene (=CH₂), 17-ketone Hypothesized anabolic activity; limited direct studies available N/A (hypothetical)
Dehydroepiandrosterone (DHEA) 3β-OH, Δ⁵ double bond, 17-ketone Endogenous precursor to sex hormones; weak androgen, used in supplementation
Metandienone 17α-methyl, Δ¹⁴ double bonds, 3-ketone Potent anabolic steroid; banned in sports due to misuse
17β-Hydroxy-5α-androstan-3-one (DHT) 3-ketone, 17β-OH, saturated A-ring Endogenous androgen; high affinity for androgen receptor
Epietiocholanolone 3β-OH, 5β-H configuration, 17-ketone Metabolite of testosterone; limited bioactivity
Methasterone 17α-methyl, 2α-methyl, 3-ketone Banned anabolic steroid; linked to hepatotoxicity
Oxandrolone 17α-methyl, 2-oxa substitution, 3-ketone Clinically used for muscle wasting; lower hepatotoxicity risk

Key Observations

Positioning of Double Bonds and Substituents: The 1-methylidene group in 3-Hydroxy-1-methylideneandrostan-17-one distinguishes it from DHEA (Δ⁵) and metandienone (Δ¹⁴). This substitution may reduce hepatic metabolism compared to Δ⁴-3-ketone steroids like testosterone .

Regulatory and Pharmacological Implications: Compounds with 17α-methyl groups (e.g., methasterone, oxandrolone) are often hepatotoxic but orally bioavailable. The absence of this group in 3-Hydroxy-1-methylideneandrostan-17-one suggests a different metabolic pathway, though its methylidene group may still confer stability . Analogs like metandienone and methasterone are prohibited in sports due to anabolic effects, suggesting that 3-Hydroxy-1-methylideneandrostan-17-one could face similar scrutiny if bioactive .

Stereochemical Considerations: The stereochemistry of the 3-hydroxy group (α/β) significantly impacts bioactivity. For example, 3β-OH in DHEA vs. 3α-OH in epietiocholanolone results in divergent metabolic roles .

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